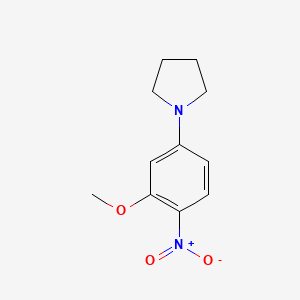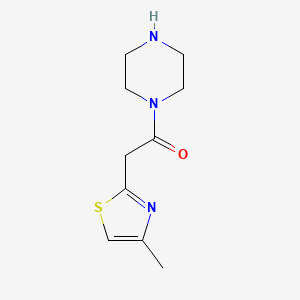
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and researchers are continuing to explore its potential applications.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide is not fully understood. However, it is thought to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, as well as reduce tumor size in animal models. Additionally, this compound has been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide in lab experiments is its potential as a new drug candidate for the treatment of cancer. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide. One area of research is the development of new drugs based on this compound for the treatment of cancer. Additionally, researchers are interested in exploring its potential use in other areas, such as inflammation and autoimmune disorders. Further studies are needed to fully understand its potential applications.
Synthesis Methods
The synthesis of 4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide involves several steps. The starting materials include 2-fluoroethylamine, 2-morpholin-4-ylethylamine, and 1H-pyrazole-5-carboxylic acid. These materials are reacted together in the presence of various reagents and catalysts to produce the final product.
Scientific Research Applications
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide has been studied for its potential use in various scientific research applications. One area of research is the development of new drugs for the treatment of cancer. This compound has shown promising results in inhibiting the growth of cancer cells in vitro.
properties
IUPAC Name |
4-amino-2-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20FN5O2/c13-1-3-18-11(10(14)9-16-18)12(19)15-2-4-17-5-7-20-8-6-17/h9H,1-8,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVJDXHGKZGCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(2-fluoroethyl)-N-(2-morpholin-4-ylethyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(2-phenoxyethanesulfonyl)piperidin-4-yl]piperazine](/img/structure/B2695387.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-1,3-dimethyl-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2695389.png)

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide](/img/structure/B2695394.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2695395.png)


![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2695399.png)

![N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B2695403.png)